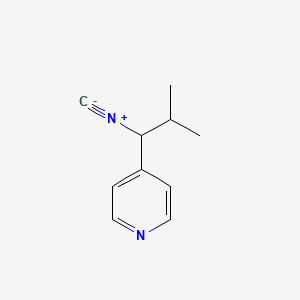
4-(1-Isocyano-2-methylpropyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Isocyano-2-methylpropyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyridines. Pyridines are characterized by a six-membered ring containing one nitrogen atom. This particular compound features an isocyano group attached to a methylpropyl chain, which is then connected to the pyridine ring. The presence of the isocyano group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isocyano-2-methylpropyl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-bromopyridine with 1-isocyano-2-methylpropane under suitable conditions. The reaction typically requires a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Another method involves the use of Grignard reagents. In this approach, 4-chloropyridine is reacted with 1-isocyano-2-methylpropylmagnesium bromide to form the desired product. This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Isocyano-2-methylpropyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the isocyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted pyridines .
Applications De Recherche Scientifique
4-(1-Isocyano-2-methylpropyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1-Isocyano-2-methylpropyl)pyridine involves its interaction with specific molecular targets and pathways. The isocyano group can act as both a nucleophile and an electrophile, allowing the compound to participate in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: The parent compound, pyridine, lacks the isocyano group and has different chemical properties.
4-Isocyanopyridine: Similar to 4-(1-Isocyano-2-methylpropyl)pyridine but without the methylpropyl chain.
2-Isocyanopyridine: The isocyano group is attached at the 2-position instead of the 4-position.
Uniqueness
This compound is unique due to the presence of both the isocyano group and the methylpropyl chain, which confer distinct reactivity and properties compared to other pyridine derivatives .
Propriétés
Numéro CAS |
62398-30-5 |
|---|---|
Formule moléculaire |
C10H12N2 |
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
4-(1-isocyano-2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H12N2/c1-8(2)10(11-3)9-4-6-12-7-5-9/h4-8,10H,1-2H3 |
Clé InChI |
OTRAJQHAPLWQNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=NC=C1)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


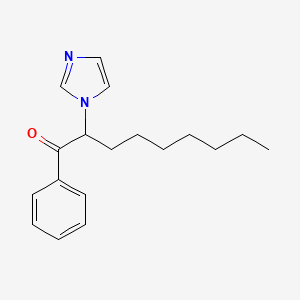
![{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid](/img/structure/B14516599.png)

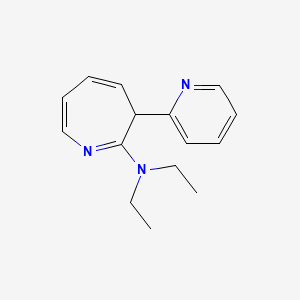
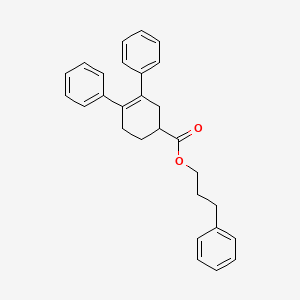
![1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene](/img/structure/B14516633.png)
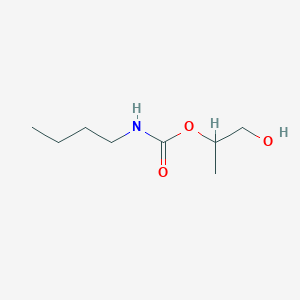
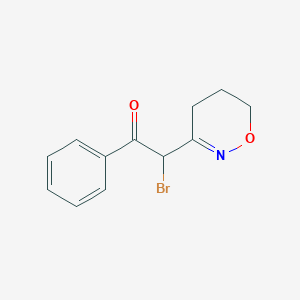
![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)
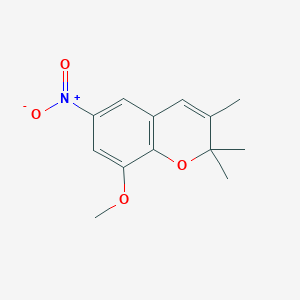

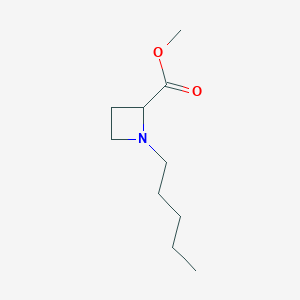

![5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine](/img/structure/B14516669.png)
